

# Comparative Crystallographic Analysis of Benzenesulfonyl Chloride Derivatives

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## Compound of Interest

**Compound Name:** 4-Bromo-2-methylbenzenesulfonyl chloride

**Cat. No.:** B051797

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A guide for researchers, scientists, and drug development professionals on the structural landscape of substituted benzenesulfonyl chlorides, offering insights into their solid-state properties.

## Introduction

Benzenesulfonyl chlorides are a critical class of reagents in organic synthesis and medicinal chemistry, serving as key precursors for the synthesis of sulfonamides, a motif present in a wide array of pharmaceuticals. The three-dimensional arrangement of atoms and molecules in the solid state, as determined by X-ray crystallography, provides invaluable information on conformation, intermolecular interactions, and crystal packing. This data is paramount for understanding the physicochemical properties of these compounds, which in turn influences their reactivity, stability, and bioavailability in drug development.

While crystallographic data for **4-bromo-2-methylbenzenesulfonyl chloride** is not publicly available, this guide presents a comparative analysis of the crystal structures of closely related derivatives: 4-chlorobenzenesulfonyl chloride, 4-bromobenzenesulfonyl chloride, and 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride). This comparison sheds light on the structural impact of substituent changes on the benzenesulfonyl chloride scaffold.

## Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for selected benzenesulfonyl chloride derivatives, providing a basis for structural comparison.

Parameter	4-Chlorobenzenesulfonyl Chloride	4-Bromobenzenesulfonyl Chloride	p-Toluenesulfonyl Chloride
Chemical Formula	C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub> O <sub>2</sub> S	C <sub>6</sub> H <sub>4</sub> BrClO <sub>2</sub> S	C <sub>7</sub> H <sub>7</sub> ClO <sub>2</sub> S
Molecular Weight	211.07	255.52	190.65
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	P2 <sub>1</sub> /c	Pnma	P2 <sub>1</sub> /c
Unit Cell Dimensions			
a (Å)	10.923(2)	18.107(4)	8.525(2)
b (Å)	5.678(1)	6.223(1)	9.948(2)
c (Å)	13.971(3)	7.915(2)	10.593(3)
α (°)	90	90	90
β (°)	101.99(3)	90	107.99(3)
γ (°)	90	90	90
Volume (Å <sup>3</sup> )	847.2(3)	892.5(3)	855.1(4)
Z	4	4	4
Calculated Density (g/cm <sup>3</sup> )	1.654	1.899	1.479
S-Cl Bond Length (Å)	2.025(2)	2.039(4)	2.046(1)
S=O Bond Lengths (Å)	1.420(2), 1.423(2)	1.420(5), 1.420(5)	1.423(2), 1.425(2)
C-S Bond Length (Å)	1.764(4)	1.765(7)	1.761(3)
C-S-Cl Bond Angle (°)	100.8(1)	100.3(3)	100.2(1)
O-S-O Bond Angle (°)	122.9(1)	123.0(4)	122.9(1)

Data for 4-chlorobenzenesulfonyl chloride obtained from CCDC 1005327.

## Experimental Protocols

### Synthesis of Substituted Benzenesulfonyl Chlorides

A general and widely used method for the synthesis of benzenesulfonyl chlorides is the chlorosulfonation of the corresponding benzene derivative.

#### Materials:

- Substituted benzene (e.g., chlorobenzene, bromobenzene, toluene)
- Chlorosulfonic acid
- Ice
- Dichloromethane (or other suitable organic solvent)
- Anhydrous sodium sulfate

#### Procedure:

- In a round-bottom flask equipped with a dropping funnel and a gas outlet, cool the substituted benzene in an ice bath.
- Slowly add chlorosulfonic acid dropwise to the cooled substituted benzene with constant stirring. The molar ratio is typically 1:3 (substituted benzene:chlorosulfonic acid).
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
- Carefully pour the reaction mixture onto crushed ice to quench the reaction and decompose the excess chlorosulfonic acid.
- Separate the organic layer. If the product is a solid, it may precipitate and can be collected by filtration. If it is an oil, extract the aqueous layer with dichloromethane.

- Wash the organic layer (or the dissolved solid) with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude benzenesulfonyl chloride.

### Crystallization for X-ray Diffraction

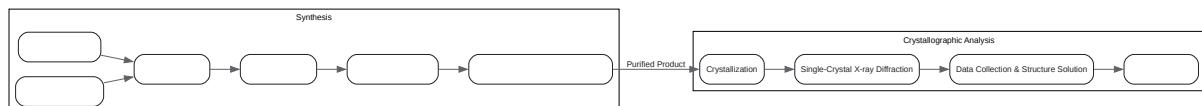
Obtaining single crystals of sufficient quality is crucial for X-ray crystallographic analysis.

#### Procedure:

- Purify the synthesized benzenesulfonyl chloride, for example, by recrystallization from a suitable solvent (e.g., hexane, ethanol) or by distillation under reduced pressure.
- Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, ethyl acetate/hexane) at an elevated temperature to achieve saturation.
- Allow the solution to cool slowly to room temperature. Slow cooling promotes the growth of larger, well-defined crystals.
- If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
- Once crystals have formed, they can be isolated by filtration and washed with a small amount of cold solvent.
- The crystals are then mounted on a goniometer head for data collection using a single-crystal X-ray diffractometer.

## Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of benzenesulfonyl chloride derivatives.

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